molecular formula C18H19NO4 B7740362 N-[(4-methylphenoxy)acetyl]phenylalanine

N-[(4-methylphenoxy)acetyl]phenylalanine

Cat. No.: B7740362
M. Wt: 313.3 g/mol
InChI Key: FRCCOVWVDLDBBG-UHFFFAOYSA-N
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Description

N-[(4-methylphenoxy)acetyl]phenylalanine is a synthetic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a phenylalanine moiety linked to a 4-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenoxy)acetyl]phenylalanine typically involves the reaction of phenylalanine with 4-methylphenoxyacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenoxy)acetyl]phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methylphenoxy)acetyl]phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenoxy)acetyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylphenoxy)acetyl]phenylalanine
  • N-acetyl-L-phenylalanine
  • N-[(4-methoxyphenoxy)acetyl]phenylalanine

Uniqueness

N-[(4-methylphenoxy)acetyl]phenylalanine is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-methylphenoxy)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)23-12-17(20)19-16(18(21)22)11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCCOVWVDLDBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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